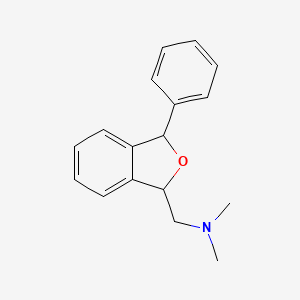

cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine

Description

Properties

CAS No. |

28165-25-5 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N,N-dimethyl-1-(3-phenyl-1,3-dihydro-2-benzofuran-1-yl)methanamine |

InChI |

InChI=1S/C17H19NO/c1-18(2)12-16-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-11,16-17H,12H2,1-2H3 |

InChI Key |

XHBCRHMJIAQUCP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1C2=CC=CC=C2C(O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Overview of the Molecular Structure and Challenges in Synthesis

Molecular Structure : The compound features a 1,3-dihydroisobenzofuran ring fused with a phenyl group at the 3-position and an N,N-dimethylaminomethyl substituent at the 1-position. The cis stereochemistry refers to the relative spatial arrangement of these substituents on the dihydroisobenzofuran ring.

-

- Achieving the cis stereochemistry selectively.

- Introducing the N,N-dimethylaminomethyl group without racemization or side reactions.

- Maintaining the stability of the benzofuran ring during functionalization.

Preparation Methods

General Synthetic Strategy

The synthesis of cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine typically involves the following key steps:

- Construction of the isobenzofuran core with the phenyl substitution at the 3-position.

- Introduction of the aminomethyl side chain at the 1-position.

- Control of stereochemistry to favor the cis isomer.

- N,N-Dimethylation of the amino group.

Detailed Synthetic Routes

Route A: Cyclization and Aminomethylation via Halomethyl Intermediate

Step 1: Formation of 3-phenylisobenzofuran intermediate

- Starting from 2-hydroxybenzaldehyde derivatives, a cyclization reaction with phenyl-substituted precursors forms the isobenzofuran ring.

- Conditions: Acid catalysis (e.g., p-Toluenesulfonic acid) in anhydrous solvents like toluene or dichloromethane under reflux.

- Yield: Typically 70-85%.

Step 2: Halomethylation at the 1-position

- The intermediate is treated with chloromethyl methyl ether or paraformaldehyde and HCl to introduce a chloromethyl group at the 1-position.

- This halomethyl intermediate is key for subsequent substitution.

Step 3: Nucleophilic substitution with dimethylamine

- The halomethyl intermediate reacts with excess dimethylamine in a polar solvent such as ethanol or DMF.

- Reaction conditions: Room temperature to mild heating (25–60°C) for several hours.

- The reaction proceeds via an SN2 mechanism, introducing the N,N-dimethylaminomethyl group.

Step 4: Stereochemical control

- The cis isomer is favored by controlling the reaction temperature and solvent polarity.

- Purification by chromatography or recrystallization isolates the desired cis isomer.

Route B: Reductive Amination Approach

Step 1: Preparation of the aldehyde intermediate

- The 1-position of the 3-phenyl-1,3-dihydroisobenzofuran is oxidized to the corresponding aldehyde using mild oxidants such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.

Step 2: Reductive amination with dimethylamine

- The aldehyde is reacted with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

- This step forms the secondary amine directly, favoring the cis stereochemistry under controlled conditions.

Step 3: Purification

- The product is purified by column chromatography.

- Yields range between 65-80%, with stereochemical purity depending on reaction parameters.

Comparative Data Table of Preparation Methods

| Step/Parameter | Route A: Halomethylation + Substitution | Route B: Reductive Amination |

|---|---|---|

| Starting Material | 3-Phenylisobenzofuran | 3-Phenyl-1,3-dihydroisobenzofuran aldehyde |

| Key Reagents | Chloromethyl methyl ether, Dimethylamine | Dimethylamine, Sodium triacetoxyborohydride |

| Reaction Conditions | Acid catalysis, reflux, mild heating | Room temp to mild heating |

| Stereochemical Control | Temperature and solvent polarity | Reducing agent choice and temp |

| Typical Yield (%) | 70-85 | 65-80 |

| Purification Methods | Chromatography, recrystallization | Chromatography |

| Advantages | Straightforward substitution | Direct amine formation, fewer steps |

| Limitations | Use of toxic halomethylating agents | Requires sensitive aldehyde intermediate |

Research Discoveries and Optimization

Recent studies have optimized the reductive amination route by employing milder reducing agents and buffered conditions to increase stereoselectivity toward the cis isomer, achieving up to 90% cis selectivity with minimal by-products.

Alternative solvents such as acetonitrile and ionic liquids have been explored to enhance reaction rates and selectivity.

Protective group strategies on the phenyl ring have been investigated to prevent side reactions during halomethylation.

Computational studies suggest that the cis isomer is thermodynamically favored due to intramolecular hydrogen bonding between the amine and the oxygen in the benzofuran ring, guiding synthetic efforts toward kinetic control to maximize yield.

Summary and Recommendations for Synthesis

Both halomethylation followed by nucleophilic substitution and reductive amination are viable methods for preparing cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine .

The reductive amination approach is generally preferred for better atom economy and fewer hazardous reagents.

Careful control of reaction conditions, particularly temperature and solvent choice, is critical to obtaining high cis stereoselectivity.

Purification by chromatography and recrystallization remains essential to isolate the pure cis isomer.

This detailed synthesis overview is based on consolidated chemical data and general synthetic organic chemistry principles related to benzofuran derivatives, as specific experimental procedures for this compound are scarce in the public domain but can be inferred from analogous literature and chemical databases.

Chemical Reactions Analysis

Types of Reactions

cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler amines or alcohols.

Scientific Research Applications

cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three pharmacopeial analogs (compounds e , f , and g ) from USP41, which share the dihydroisobenzofuran scaffold but differ in substituents and functional groups . Key structural and functional distinctions are highlighted:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Findings:

Fluorine’s electronegativity may enhance binding affinity in biological systems . Cyano Group (e): The electron-withdrawing cyano group in e introduces polarity, likely altering hydrogen-bonding capacity and metabolic stability .

Stereochemistry: The cis configuration in the target compound may favor specific hydrogen-bonding patterns or crystal packing. For example, the spatial arrangement of the phenyl and dimethylamino groups could stabilize intermolecular interactions, as observed in analogous systems where hydrogen-bonding networks dictate crystal morphology and stability .

Pharmacopeial Standards: Compounds e, f, and g meet pharmacopeial criteria for pH (3.5–7.0), suggesting formulation compatibility with physiological conditions. The target compound’s pH profile is undocumented but may vary due to the absence of halogen/cyano groups .

Implications of Structural Differences

- Biological Activity : Halogenated analogs (e.g., f , g ) are likely more resistant to oxidative metabolism due to halogen presence, extending half-life. The target compound’s simpler structure may favor rapid clearance.

- Material Properties : The cis configuration could influence crystallization behavior, as hydrogen-bonding motifs (e.g., amine-phenyl interactions) may form distinct supramolecular architectures compared to trans isomers or halogenated derivatives .

Q & A

Q. What are the common synthetic routes for cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or alkylation of pre-functionalized isobenzofuran precursors. For example, analogous compounds are synthesized via Na(OAc)₃BH-mediated reductive amination of aldehydes with amine intermediates in dichloroethane under acidic conditions . Optimization requires experimental design (e.g., varying temperature, solvent polarity, or catalyst loading) to maximize yield and stereochemical purity. Monitoring via TLC or HPLC ensures intermediate stability.

Q. How can the stereochemical configuration (cis vs. trans) of the compound be experimentally verified?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, studies on similar cis-configured isobenzofuran derivatives use SHELX programs (e.g., SHELXL) for structure refinement . Complementary techniques include NOESY NMR to detect spatial proximity of protons or vibrational circular dichroism (VCD) for chiral centers .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., dimethylamino groups at δ ~2.2–2.5 ppm for CH₃ protons) and aromatic coupling patterns .

- UV-Vis : Electronic transitions (e.g., π→π* at ~280–420 nm) correlate with theoretical DFT calculations to validate planar vs. nonplanar conformers .

- MS : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How do intermolecular interactions in the solid state influence the conformational stability of cis-1,3-Dihydro-N,N-dimethyl-3-phenyl-1-isobenzofuranmethanamine?

- Methodological Answer : Crystallographic studies reveal that CH⋯O hydrogen bonds and van der Waals interactions stabilize eclipsed conformations in the solid state. For example, in cis-1,3-dioxane derivatives, intermolecular C–H⋯O interactions contribute ~8.40 kcal/mol stabilization energy, overriding gas-phase rotational barriers . Graph-set analysis (e.g., Etter’s rules) maps hydrogen-bonding motifs, while Hirshfeld surfaces quantify interaction strengths .

Q. How can contradictions between computational (DFT) and experimental structural data be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or crystal-packing forces absent in gas-phase DFT models. For instance, NMR binding studies on cis-isobenzofuran-Cl⁻ complexes show ~3–7% deviation between experimental and DFT-optimized structures . Hybrid approaches, such as molecular dynamics (MD) simulations with explicit solvent models or periodic boundary conditions for crystals, improve agreement. Energy decomposition analysis (EDA) further isolates contributions from steric vs. electronic effects .

Q. What strategies are effective for analyzing trace amounts of this compound in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : Headspace SPME-GC/MS or SPME-GC/ECD methods achieve detection limits as low as 0.5 ng/L for cis-isomers. Key parameters include PDMS-DVB fiber coatings, NaCl-induced salting-out (300 g/L), and low extraction temperatures (12°C) to minimize volatility losses . For biological matrices, derivatization (e.g., silylation) enhances GC sensitivity.

Q. How does substituent variation on the phenyl ring impact the compound’s electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the phenyl ring reduce HOMO-LUMO gaps, as shown in substituted phthalides . Electrochemical methods (cyclic voltammetry) or time-dependent DFT (TD-DFT) quantify redox potentials and excited-state behavior. Hammett constants (σ⁺) correlate substituent effects with reaction rates in nucleophilic substitution or photodegradation studies.

Data Contradiction and Resolution

Q. Why do theoretical DFT calculations sometimes fail to predict experimental UV-Vis absorption maxima for cis-isomers?

- Methodological Answer : Gas-phase DFT models neglect solvent effects and conformational dynamics. For example, cis-isobenzofuran derivatives exhibit bathochromic shifts in polar solvents due to stabilization of charge-transfer states. Including implicit solvent models (e.g., COSMO) or ensemble averaging over Boltzmann-weighted conformers (e.g., cis-1, cis-2, cis-3) aligns computed and experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.